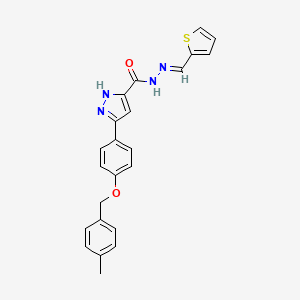

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Description

Properties

CAS No. |

634896-76-7 |

|---|---|

Molecular Formula |

C23H20N4O2S |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C23H20N4O2S/c1-16-4-6-17(7-5-16)15-29-19-10-8-18(9-11-19)21-13-22(26-25-21)23(28)27-24-14-20-3-2-12-30-20/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |

InChI Key |

YEFOVSJSAMPIRR-ZVHZXABRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4 |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:

Formation of the pyrazole core: This is usually achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the phenyl and thiophene groups: This step involves the coupling of the pyrazole core with 4-((4-Methylbenzyl)oxy)benzaldehyde and thiophene-2-carbaldehyde through a condensation reaction.

Formation of the carbohydrazide group: This is typically done by reacting the intermediate product with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Functional Group

The N'-(thiophen-2-ylmethylene) hydrazone can undergo hydrolysis under acidic or basic conditions to generate a carbonyl compound. For example, analogous hydrazones (e.g., N'-(pyridin-3-ylmethylene) derivatives) hydrolyze in the presence of HCl in ethanol to form ketones.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (ethanol) | Corresponding ketone |

| Basic hydrolysis | NaOH (aqueous) | Carbonyl compound |

This reaction is critical for synthesizing intermediates for further derivatization.

Condensation Reactions

The carbohydrazide group (-CONHNH2) can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones), forming hydrazones or azo derivatives. For instance, pyrazole-carboxaldehydes react with hydrazine derivatives under reflux to form condensed products .

| Reagent | Conditions | Product Type |

|---|---|---|

| Aldehydes/ketones | Reflux (ethanol) | Hydrazones |

| Amines | Room temp. | Azo compounds |

Nucleophilic Substitution

The thiophen-2-ylmethylene group may undergo electrophilic substitution if activated. While direct evidence for this compound is lacking, analogous arylmethylene derivatives (e.g., pyridinylmethylene) react with nucleophiles like amines or alcohols under specific conditions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Electrophilic substitution | Activating agents (e.g., Lewis acids) | Substituted thiophene derivatives |

Reactivity of the Thiophene Ring

The thiophene moiety may participate in oxidation or coupling reactions. For example, thiophene derivatives are known to undergo oxidation to form thiophene-2-sulfonic acid or cross-coupling reactions (e.g., Suzuki coupling).

Stability and Degradation

The compound’s stability depends on the presence of labile groups. The 4-methylbenzyl oxy group may undergo cleavage under harsh conditions (e.g., strong acids), while the pyrazole ring can be susceptible to ring-opening reactions with nucleophiles .

Key Considerations

Scientific Research Applications

5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Biological Studies: Used in studies to understand its interaction with various biological targets.

Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyloxy group (target compound) is electron-donating, enhancing lipophilicity compared to the electron-withdrawing 2-chlorobenzyloxy group in .

- Polarity : The 4-methoxyphenyl analog () is more polar due to the methoxy group, which may improve aqueous solubility but reduce membrane permeability compared to the target compound.

Pharmacological Potential

- Antimicrobial Activity : Thiophene-containing analogs (target and ) show promise due to sulfur’s role in disrupting microbial membranes .

- Anticancer Activity : Pyrazole-carbohydrazides with extended aromatic systems (e.g., naphthylmethylene in ) exhibit enhanced DNA intercalation, a mechanism less likely in the target compound .

Biological Activity

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a thiophene ring and a 4-methylbenzyl ether group. Its structural characteristics are pivotal in determining its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 446.52 g/mol |

| CAS Number | 700357-30-8 |

Synthesis

The synthesis of this compound typically involves the condensation of 4-[(4-methylbenzyl)oxy]benzoylhydrazine with thiophene-2-carbaldehyde under reflux conditions. The reaction yields the desired hydrazone derivative, which can be crystallized for further characterization .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity:

- Cell Lines Tested : HeLa (cervical cancer), CaCo-2 (colon cancer), and others.

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogenic bacteria and fungi. In vitro assays have demonstrated its efficacy in inhibiting the growth of:

- Bacteria : Staphylococcus aureus, Escherichia coli.

- Fungi : Candida albicans.

The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential utility in treating inflammatory diseases .

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effect on human cancer cell lines.

- Findings : The compound exhibited an IC50 value of approximately 10 µM against HeLa cells, indicating potent anticancer activity.

- : Further investigation is warranted to explore its mechanism and potential as a therapeutic agent.

-

Antimicrobial Evaluation :

- Objective : Assess the antimicrobial efficacy against common pathogens.

- Findings : The compound displayed significant inhibition zones in agar diffusion tests against E. coli and S. aureus.

- : Suggests potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.